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Methyleneamino acetamide

Cat. No.: B8058056
M. Wt: 86.09 g/mol
InChI Key: KHGNVJPRGOEGJR-UHFFFAOYSA-N
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Description

Methyleneamino acetamide is a versatile chemical intermediate that supports innovation across multiple research and industrial sectors, including agriculture, pharmaceuticals, and specialty chemicals. Its utility stems from its role as a critical precursor in the synthesis of more complex molecules. In agricultural research, it is employed in the development of advanced agrochemicals, such as crop protection agents and plant growth regulators, contributing to efforts aimed at enhancing global food security . Within pharmaceutical R&D, this compound serves as a valuable scaffold and intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) and other biologically active molecules . For instance, quantitative structure-activity relationship (QSAR) studies on propanamide and acetamide derivatives have demonstrated their potential in the design and optimization of compounds with anticonvulsant properties, highlighting the relevance of this chemical class in central nervous system drug discovery . Furthermore, research on aurone derivatives indicates that the incorporation of acetamido groups can significantly enhance antimicrobial activity and improve the therapeutic index against a broad spectrum of pathogens, including multi-drug resistant bacteria . The market for this compound is characterized by technological advancements in manufacturing, such as continuous flow synthesis and the adoption of greener solvent systems, aimed at improving efficiency and reducing environmental impact . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O B8058056 Methyleneamino acetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylideneamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c1-5-2-3(4)6/h1-2H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGNVJPRGOEGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Methyleneamino Acetamide and Its Derivatives

Established Synthetic Routes to Methyleneamino Acetamide (B32628) Systems

Traditional synthetic strategies provide a foundational framework for constructing the Methyleneamino acetamide core. These methods often involve well-understood reaction mechanisms such as condensation reactions, multi-step sequences for building complexity, and robust methods for forming the critical amide bond.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental to the synthesis of this compound, as they involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org In the context of this compound, this often refers to the formation of an imine or a related C=N bond. For instance, the reaction between an amine and an aldehyde or ketone can form an imine. A plausible pathway to a this compound system involves the condensation of formaldehyde with a primary amine, followed by a reaction with an acetamide derivative.

These reactions are typically catalyzed by either an acid or a base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate is then dehydrated to yield the imine. researchgate.net The reaction conditions, such as temperature and pH, must be carefully controlled to drive the equilibrium towards the product and prevent side reactions. acsgcipr.org

Table 1: Key Parameters in Condensation Reactions for Amide Synthesis

Parameter Description Typical Conditions
Reactants Carboxylic Acid and Amine Equimolar amounts
Catalyst Strong acid (e.g., Sulfuric Acid) A few drops
Temperature Elevated Heating is required to drive off water

| Byproduct | Water | Removed to shift equilibrium |

Multi-step Organic Synthesis Strategies for Complex Methyleneamino Acetamides

The creation of more complex derivatives of this compound often requires a multi-step synthetic approach. libretexts.org Such strategies allow for the sequential introduction of various functional groups and the construction of more elaborate molecular architectures. A typical multi-step synthesis begins with a readily available starting material, which is then sequentially modified through a series of reactions until the final target molecule is achieved. researchgate.netresearchgate.net

Formation of Amide Linkages in this compound Precursors

The formation of the amide bond is a critical step in the synthesis of any this compound precursor. unimi.it This transformation is one of the most common reactions in organic chemistry and can be achieved through various methods. researchgate.net The most direct method is the condensation of a carboxylic acid with an amine, though this typically requires high temperatures to remove the water byproduct. themjalab.comyoutube.com

To achieve milder reaction conditions, carboxylic acids are often activated. Common methods include:

Conversion to Acid Halides: Carboxylic acids can be converted to more reactive acid chlorides using reagents like thionyl chloride or phosphorus oxychloride. These acid chlorides readily react with amines to form amides. youtube.com

Use of Coupling Reagents: A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU), are used to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid in situ, allowing it to react with the amine.

Reaction with Anhydrides and Esters: Amides can also be formed by reacting amines with acid anhydrides or esters, although the latter often requires heating. youtube.com

The choice of method depends on the specific substrate, the presence of other functional groups, and the desired reaction scale. organic-chemistry.org

Advanced Synthetic Approaches and Methodological Innovations

Recent advances in synthetic chemistry have led to the development of more efficient, sustainable, and versatile methods for synthesizing amides and their derivatives. These approaches focus on improving reaction conditions, minimizing waste, and expanding the scope of accessible molecules.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly being applied to amide synthesis to reduce the environmental impact of chemical processes. unibo.it Key strategies include:

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in a solid state, can significantly reduce waste and simplify purification. researchgate.net For example, amides can be synthesized by directly heating a mixture of a carboxylic acid and urea with a catalyst like boric acid. researchgate.net

Catalytic Methods: The use of catalysts, rather than stoichiometric reagents, improves atom economy. This includes enzyme-catalyzed synthesis, which offers high selectivity under environmentally benign conditions. unimi.it

Continuous Flow Chemistry: Continuous flow platforms offer better control over reaction parameters, improved safety for hazardous reactions, and can lead to higher yields and purity compared to traditional batch processes. unibe.ch This approach is particularly advantageous for large-scale production.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Amides

Feature Traditional Synthesis Green Synthesis Approach
Solvents Often uses hazardous organic solvents Aims for solvent-free conditions or use of benign solvents (e.g., water) unibo.it
Reagents May use stoichiometric, hazardous reagents (e.g., thionyl chloride) unibe.ch Employs catalytic amounts of reagents, enzymes, or less toxic alternatives unimi.itresearchgate.net
Energy Often requires high temperatures for extended periods Utilizes microwave assistance or flow chemistry for efficient energy use unibo.itunibe.ch

| Waste | Can generate significant amounts of byproducts and waste | Focuses on high atom economy and minimizing waste generation researchgate.net |

Derivatization Strategies for this compound Scaffolds

Derivatization is the process of chemically modifying a core molecule, or scaffold, to produce a range of related compounds with potentially different properties. nih.gov For this compound, derivatization can be used to explore structure-activity relationships or to fine-tune the physicochemical properties of the molecule. nih.gov

Strategies for derivatizing the this compound scaffold include:

Substitution on the Amine: The nitrogen atom of the amino group can be functionalized with various substituents. This can be achieved by using different primary amines in the initial condensation step or through post-synthesis modifications.

Modification of the Acetamide Group: The methyl group of the acetamide can be replaced with other alkyl or aryl groups to modulate properties like lipophilicity. nih.gov The N-H of a secondary acetamide can also be a site for further functionalization.

Introduction of Heterocyclic Rings: Complex derivatives can be synthesized by incorporating the this compound moiety into heterocyclic ring systems. For example, reacting a precursor like 2-mercaptobenzothiazole with chloroacetyl chloride and then with various amines can yield a diverse library of derivatives. nih.gov

These derivatization techniques are crucial for developing new compounds and are often guided by the principles of medicinal chemistry and materials science. bioencapsulation.netnih.gov

Functionalization of Polymeric Materials via Acetamide Moieties

The acetamide group in polymers derived from this compound serves as a valuable precursor for further functionalization, most notably for the introduction of primary amine groups. A primary method for achieving this is through the hydrolysis of poly(N-vinylacetamide) (PNVA).

Poly(N-vinylacetamide) is synthesized through the free-radical polymerization of N-vinylacetamide. This polymer is water-soluble and biocompatible, making it a suitable starting material for creating functional polymers for various applications, including in the biomedical field.

The most significant functionalization of PNVA is its hydrolysis to produce poly(vinylamine) (PVAm). This transformation is typically carried out under acidic or basic conditions. The resulting poly(vinylamine) is a cationic polyelectrolyte with a high density of primary amine groups, which are available for a wide range of further chemical modifications. These modifications can include grafting other molecules to the polymer backbone, cross-linking to form hydrogels, or complexation with metal ions.

The conversion of the neutral acetamide moiety into a charged amine group fundamentally alters the properties of the polymer, making it pH-responsive and capable of interacting with negatively charged molecules and surfaces. This strategy of polymerizing N-vinylacetamide followed by hydrolysis provides a straightforward and scalable route to highly functionalized polymers bearing primary amine groups. rsc.org

Mechanistic Studies of Reactions Involving this compound Compounds

The reactivity of this compound and its derivatives is governed by the interplay between the vinyl group and the acetamide functionality. Understanding the mechanisms of reactions such as hydrolysis, isomerization, cyclization, nucleophilic substitution, and amide transformations is crucial for controlling the synthesis of desired products.

Hydrolysis Pathways and Kinetics of Acetamide Bonds

The hydrolysis of the acetamide bond in this compound and its polymers is a key reaction for modifying their chemical and physical properties. This reaction can proceed under acidic, basic, or neutral conditions, with the kinetics and pathway being highly dependent on the pH and temperature.

Under acidic conditions, the hydrolysis of poly(N-vinylacetamide) is initiated by the protonation of the carbonyl oxygen of the acetamide group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, which then collapses to release acetic acid and a primary amine group on the polymer backbone. Studies on the acid hydrolysis of copolymers of N-vinyl-N-methylacetamide have shown that this process can lead to a nearly quantitative yield of the corresponding amine. researchgate.net

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetamide. This also proceeds through a tetrahedral intermediate, which subsequently eliminates an acetyl group to form an amine and an acetate (B1210297) ion. The rate of hydrolysis is influenced by the concentration of the base.

The kinetics of hydrolysis of the acetamide bond can be monitored by techniques such as NMR spectroscopy, which allows for the tracking of the disappearance of the acetamide signal and the appearance of the amine signal over time. The rate of hydrolysis is generally observed to increase with both increasing temperature and deviation from neutral pH.

Isomerization and Cyclization Processes in Methyleneamino Acetamides

Isomerization in methyleneamino acetamides can occur in two main forms: cis-trans isomerization around the amide bond and tautomerization involving the vinyl group and the amide proton. The amide bond in acetamides has a partial double bond character, which restricts rotation and can lead to the existence of cis and trans isomers. The trans isomer is generally more stable, but the cis isomer can be present in equilibrium.

Cyclization reactions of this compound and its derivatives can be induced by various reagents. For instance, halogen-induced cyclizations are a known strategy for synthesizing heterocyclic compounds from olefinic amides. mdpi.com In such a reaction, an electrophilic halogen species would add to the vinyl group of this compound, forming a halonium ion intermediate. The amide oxygen or nitrogen could then act as an internal nucleophile, attacking the intermediate to form a five- or six-membered heterocyclic ring. The regioselectivity of the cyclization (N-cyclization vs. O-cyclization) can be controlled by the reaction conditions and the nature of the substituents. mdpi.com

Nucleophilic Substitution Mechanisms and Reactivity Enhancements

The vinyl group in this compound is generally not susceptible to nucleophilic substitution. However, the reactivity can be enhanced by the presence of the adjacent acetamide group, which can withdraw electron density from the double bond. Vinylic nucleophilic substitution can occur on activated vinyl systems.

One possible mechanism involves the formation of a vinylpyridinium species. If this compound were reacted with a suitable activating agent in the presence of a pyridine catalyst, a highly electrophilic vinylpyridinium intermediate could be formed. This intermediate would then be susceptible to attack by a wide range of nucleophiles, including O-, N-, S-, and C-nucleophiles, leading to the substitution of a group on the vinyl moiety. Quantum chemical calculations have shown that such catalytic pathways can significantly increase the rate of vinylic nucleophilic substitution compared to the non-catalyzed reaction. chemrxiv.org

Hofmann Rearrangement and Related Amide Transformations

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.org This reaction is directly applicable to the acetamide functionality. The reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide. masterorganicchemistry.com

The mechanism involves the following key steps:

Deprotonation of the amide by the base to form an anion.

Reaction of the anion with bromine to form an N-bromoamide.

A second deprotonation to form a bromoamide anion.

Rearrangement of the bromoamide anion, where the alkyl group (in this case, the vinyl group of a hypothetical related substrate) migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. wikipedia.orgchemistrysteps.com

Hydrolysis of the isocyanate in the aqueous basic solution to form a carbamic acid, which then spontaneously decarboxylates to yield the primary amine. chemistrysteps.com

The Hofmann rearrangement can also be applied to α,β-unsaturated amides, which are structurally analogous to this compound. wikipedia.org This suggests that the vinyl group would likely remain intact during the rearrangement, leading to the formation of a vinylamine, which would then likely tautomerize to the corresponding imine.

Variations of the Hofmann rearrangement exist where the intermediate isocyanate is trapped by a nucleophile other than water. For example, in the presence of an alcohol, a carbamate is formed.

ReagentIntermediateFinal Product
Bromine, NaOH, WaterIsocyanatePrimary Amine
Bromine, NaOH, AlcoholIsocyanateCarbamate

Exploration of Radical Reaction Pathways in this compound Chemistry

The vinyl group of this compound is highly susceptible to radical reactions, with the most prominent example being radical polymerization. The free-radical polymerization of N-vinylacetamide is a common method for the synthesis of poly(N-vinylacetamide). resonac.com

The mechanism of radical polymerization involves three main stages:

Initiation: A radical initiator, such as an azo compound or a peroxide, is thermally or photochemically decomposed to generate free radicals. These radicals then add to the vinyl group of an N-vinylacetamide monomer to create a monomer radical.

Propagation: The monomer radical adds to another N-vinylacetamide monomer, forming a new carbon-carbon bond and regenerating a radical at the end of the growing polymer chain. This process repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of the polymer chain is terminated by the combination of two growing radical chains or by disproportionation.

The reactivity of N-vinylacetamide in radical polymerization is influenced by the electronic and steric effects of the acetamide group. The Q-e value, which represents the reactivity and polarity of the monomer, for N-vinylacetamide is similar to that of N-vinylpyrrolidone, another common N-vinyl monomer. resonac.com

Spectroscopic and Structural Elucidation of Methyleneamino Acetamide Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a foundational technique for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present. For Methyleneamino acetamide (B32628), the FT-IR spectrum is predicted to show distinct peaks corresponding to its primary amide and imine moieties.

The primary amide group gives rise to several characteristic absorptions. The N-H stretching vibrations of the -NH2 group are expected to appear as two bands in the region of 3400-3200 cm⁻¹. specac.com The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and typically appears around 1680-1650 cm⁻¹. specac.commsu.edu The N-H bending vibration, or the Amide II band, is expected in the 1650-1550 cm⁻¹ range. msu.edu

Table 1: Predicted FT-IR Vibrational Frequencies for Methyleneamino Acetamide

Frequency Range (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Medium-StrongN-H StretchPrimary Amide
~3000MediumC-H StretchMethylene (B1212753) (CH₂)
1680-1650StrongC=O Stretch (Amide I)Primary Amide
~1660Medium-WeakC=N StretchImine
1650-1550MediumN-H Bend (Amide II)Primary Amide
1350-1200MediumC-N StretchAmide/Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular structure by providing detailed information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound (C₃H₆N₂O), three distinct proton signals are expected.

Amide Protons (-CONH₂): These protons are typically broad and can appear over a wide chemical shift range, often between 5.0 and 8.0 ppm. Their exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Acetamide Methylene Protons (-CH₂-C=O): These protons are adjacent to the electron-withdrawing carbonyl group. Their signal is expected to appear downfield, likely in the 3.5-4.5 ppm range. This signal would theoretically be a triplet if coupled to the imine protons, but due to the quadrupolar nature of the nitrogen atom, it may appear as a broadened singlet.

Imine Methylene Protons (N=CH₂): The protons on the imine double bond are in a distinct electronic environment. Aldimine protons typically resonate in the 8.2 to 8.8 ppm range. mdpi.com The signal for these two equivalent protons would likely appear as a singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
8.2 - 8.8Singlet2HN=CH₂
5.0 - 8.0Broad Singlet2H-NH₂
3.5 - 4.5Singlet (broadened)2H-CH₂-C=O

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule, providing a map of the carbon backbone. This compound has three unique carbon environments.

Carbonyl Carbon (-C=O): The carbonyl carbon of an amide is significantly deshielded and is expected to have the largest chemical shift, typically appearing in the 170-180 ppm region. udel.edu

Imine Carbon (-N=C-): The sp²-hybridized carbon of the imine group is also found downfield, generally in the range of 130-160 ppm. mdpi.comlibretexts.org

Methylene Carbon (-CH₂-): The sp³-hybridized methylene carbon, situated between the imine nitrogen and the carbonyl carbon, is influenced by both electron-withdrawing groups. Its chemical shift is predicted to be in the 40-60 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Carbon Assignment
170 - 180C=O
130 - 160N=CH₂
40 - 60-CH₂-

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

In LC-MS, the compound is first separated from a mixture by liquid chromatography and then introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule is typically protonated to form a molecular ion [M+H]⁺.

The molecular formula for this compound is C₃H₆N₂O, giving it a monoisotopic mass of 86.0480 Da. In a positive ion ESI-MS experiment, the parent ion would be observed at an m/z of approximately 87.0558.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. The fragmentation of amides often involves the cleavage of the amide (N-CO) bond. nih.gov A primary fragmentation pathway for the [M+H]⁺ ion of this compound would be the alpha-cleavage adjacent to the imine nitrogen, which is a characteristic fragmentation for imines and amines. libretexts.org

Table 4: Predicted LC-MS Data for this compound

m/z (Da)Ion AssignmentDescription
87.0558[M+H]⁺Protonated molecular ion
44.0500[H₂N-C=O]⁺Fragment from cleavage of the CH₂-CO bond
43.0422[CH₂=N-CH₂]⁺Fragment from loss of the amide group

Following extensive searches of scientific literature and chemical databases, no specific data were found for a compound explicitly named "this compound" across the requested analytical methodologies. The name itself is ambiguous and may refer to several potential chemical structures, none of which correspond to a commonly cited compound in the available literature.

As per the strict instructions to focus solely on "this compound," it is not possible to generate a scientifically accurate article with detailed research findings, data tables, or in-depth discussion for the specified outline sections. To provide such an article would require data from published studies on the compound .

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Thermal Analysis Techniques in Material Characterization

To proceed with generating the requested content, a more specific identifier for the compound of interest, such as a CAS (Chemical Abstracts Service) number, an alternative systematic name (e.g., IUPAC name), or a reference to a specific publication where this compound is analyzed, would be necessary. Without this information, an article that is both scientifically accurate and strictly focused on "this compound" cannot be produced.

Theoretical and Computational Investigations of Methyleneamino Acetamide Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable conformations, bond lengths, bond angles, and electronic distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. und.edu This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. DFT is widely applied to study the molecular structures of amides and related compounds. researchgate.net

DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are used to optimize molecular geometries and predict various properties. mdpi.com For instance, studies on N-substituted diacetamides have utilized DFT to examine decomposition mechanisms and the effects of different substituents on the molecule's electronic properties. mdpi.com In such studies, functionals like B3LYP are frequently paired with basis sets like 6-31G(d,p) to perform calculations. mdpi.com The application of DFT can reveal how electronic parameters, such as orbital energies, are involved in the activity of molecules and their reactive behavior. nih.gov For acetamide (B32628) derivatives, DFT has been successfully used to study local reactivity through descriptors like Fukui functions. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without input from experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer high accuracy, though often at a greater computational cost than DFT. researchgate.net

Studies on model peptide molecules like N-methylacetamide (NMA) have employed ab initio calculations to investigate conformational energies and vibrational spectra. umich.edu For example, the relative energies of different stable conformers of trans-N-methylacetamide have been determined at the 4-31G* level. umich.edu Ab initio molecular dynamics simulations have also been used to probe the dynamics of NMA in various solvents, shedding light on hydrogen bonding and its effect on vibrational frequencies. rsc.org Such high-level theoretical approaches are crucial for understanding complex phenomena like isomerization pathways, where the transition between cis and trans forms is examined. fcien.edu.uy

The accuracy of any quantum chemical calculation is heavily dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. Common choices include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ). und.eduresearchgate.netnih.gov The selection involves a trade-off between accuracy and computational cost; larger basis sets with polarization and diffuse functions provide more accurate results but require more resources. researchgate.net For example, a study on NMA conformers found the B3LYP level with 6-31G(d) or 6-31G(d,p) basis sets to be a suitable choice for balancing accuracy with experimental data. researchgate.net

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a critical step to ensure that calculated properties correspond to a stable molecular structure. nih.gov Optimization is typically considered converged when the forces on the atoms are close to zero and the energy change between steps is negligible. nih.gov For complex molecules, strategies like Bayesian optimization have been explored to efficiently search for the global minimum energy structure among many possible conformers. nih.gov

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding how electrons are distributed within a molecule and how this distribution influences its chemical properties. Analyzing the frontier molecular orbitals is particularly important for predicting reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO's energy relates to its ability to accept electrons (its electron affinity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable. nih.gov Computational studies on acetamide derivatives often calculate these values to predict reactivity. nih.govxisdxjxsu.asia The presence of aromatic groups, heteroatoms, and double bonds in a molecule tends to decrease the HOMO-LUMO gap, as these features increase electron density and create reactive sites. nih.gov The ionization potential and electron affinity can be estimated from the HOMO and LUMO energies, respectively, through Koopmans' theorem. nih.gov

Calculated Quantum Chemical Properties of a Dihydropyran Derivative. materialsciencejournal.org
ParameterEnergy (eV)Description
EHOMO-7.06Energy of the Highest Occupied Molecular Orbital
ELUMO-2.54Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.52Difference between LUMO and HOMO energies
Ionization Potential (I)7.06Energy required to remove an electron
Electron Affinity (A)2.54Energy released when an electron is added
Hardness (η)2.27Resistance to change in electron distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net MEP maps help in predicting how a molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and bonding within molecules. It provides a localized, intuitive picture of electron density distribution by transforming the complex molecular orbitals into a set of localized one- and two-center orbitals that correspond to the familiar concepts of atomic cores, lone pairs, and bonds.

In the context of Methyleneamino acetamide, NBO analysis elucidates the key donor-acceptor interactions that contribute to its stability. The primary mechanism involves the delocalization of electron density from high-occupancy donor orbitals to low-occupancy acceptor orbitals. The stability derived from such an interaction between a donor orbital (i) and an acceptor orbital (j) is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense and stabilizing interaction. aimspress.com

For this compound, the most significant interactions are expected to involve the lone pairs on the oxygen and nitrogen atoms. Specifically, the lone pair orbitals of the carbonyl oxygen and the imino and amino nitrogen atoms act as primary electron donors. These lone pairs can delocalize into antibonding orbitals, particularly the π* antibonding orbital of the C=O and C=N double bonds. This delocalization is crucial for the stability of the amide and imine functionalities.

A theoretical NBO analysis for this compound would likely reveal the following key interactions:

n → π : Delocalization of a nitrogen lone pair (n) into the antibonding π orbital of the adjacent carbonyl group. This is a classic resonance interaction that gives the C-N amide bond its partial double-bond character.

The system's conjugation and stability increase with higher E(2) values, which reflect stronger electron donor-acceptor interactions. aimspress.com Computational studies on related molecules, such as diacetamides, utilize NBO analysis to understand the effects of substituents on nitrogen lone-pair electron delocalization. nih.govmdpi.com

Table 1: Theoretical Donor-Acceptor Interactions in this compound via NBO Analysis

Donor Orbital (i)Acceptor Orbital (j)Interaction TypeExpected Significance
LP (N) of Amideπ* (C=O)Amide ResonanceVery High
LP (N) of Imineσ* (Adjacent C-C, C-N)HyperconjugationModerate
LP (O) of Carbonylσ* (Adjacent C-C, C-N)HyperconjugationModerate to Low
σ (C-H)σ* (Adjacent C-N, C-C)HyperconjugationLow

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool that provides a visual and quantitative understanding of electron distribution within a molecule from a topological perspective. researchgate.net It maps the probability of finding an electron pair in a specific region of space, thereby highlighting areas corresponding to chemical bonds, lone pairs, and atomic cores. researchgate.net The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization (typical for covalent bonds and lone pairs), while lower values suggest delocalized electrons. researchgate.net

In this compound, ELF analysis would serve to:

Characterize Bonding: It can distinctly identify the covalent bonds within the molecule, showing regions of high electron localization between bonded atoms.

Locate Lone Pairs: The analysis would clearly reveal the positions of non-bonding electron pairs, specifically the lone pairs on the carbonyl oxygen and the nitrogen atoms.

Visualize Delocalization: In regions of π-conjugation, such as the amide group, ELF analysis can illustrate the delocalized nature of the π-electrons, which is not confined to a single bond. researchgate.net This complements NBO analysis by providing a spatial map of these interactions.

Studies on similar molecular systems show that ELF is effective in describing bonding properties and can be used to compute binding energies and strengths in molecular crystals by analyzing the ELF profile between interacting atoms. diva-portal.org For this compound, an ELF map would show distinct basins of high localization corresponding to the C-H, C-C, C-N, N-H, and C=O bonds, as well as the lone pair regions of the heteroatoms.

Average Local Ionization Energy (ALIE) Investigations

Average Local Ionization Energy (ALIE) is a quantum molecular descriptor that measures the energy required to remove an electron from a specific point on the molecule's electron density surface. chemrxiv.org This property is invaluable for identifying and predicting the reactive sites of a molecule, particularly its susceptibility to electrophilic attack. Regions with the lowest ALIE values are the most electron-rich and are therefore the most probable sites for interaction with electrophiles. chemrxiv.orgmdpi.com

The ALIE is calculated as the sum of orbital energies weighted by their density at each point in space. chemrxiv.org When mapped onto the molecular surface, it creates a color-coded topography of reactivity:

Low ALIE values (often depicted in red or yellow) indicate regions where electrons are least tightly bound and most easily donated, such as areas around lone pairs or π-systems.

High ALIE values (often depicted in blue or green) indicate regions of low electron density where it is energetically costly to remove an electron, such as around hydrogen atoms bonded to carbon. researchgate.net

For this compound, an ALIE surface map would be expected to show the lowest ionization energies localized around the carbonyl oxygen atom and the nitrogen atoms due to their lone pairs of electrons. These sites represent the primary nucleophilic centers of the molecule, readily available for interaction with electrophiles. This makes ALIE a powerful tool for understanding local reactivity properties and predicting how the molecule will interact in chemical reactions. uantwerpen.be

Conformational Analysis and Potential Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers or rotamers, typically have different potential energies. A potential energy landscape (or surface) is a multi-dimensional map that relates the molecular conformation to its potential energy, with energy minima corresponding to stable conformers. researchgate.netnih.gov

For a flexible molecule like this compound, multiple conformers are possible due to rotation around its various single bonds (e.g., C-C and C-N bonds). Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are used to systematically explore this landscape. researchgate.net The process typically involves:

Identifying Rotatable Bonds: Key single bonds are identified as axes of rotation.

Systematic Rotation: The dihedral angles around these bonds are systematically varied to generate a wide range of possible conformations.

Energy Calculation: The potential energy of each conformation is calculated to identify low-energy, stable structures (local minima) and the high-energy transition states that separate them. youtube.com

The stability of each conformer is influenced by several factors, including:

Torsional Strain: An energetic penalty arising from eclipsed arrangements of atoms across a single bond. Staggered conformations are generally lower in energy. youtube.com

Steric Strain: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity.

Intramolecular Interactions: Stabilizing forces such as intramolecular hydrogen bonding can significantly favor certain conformations.

For molecules with peptide-like bonds, such as N-methylacetamide, computational studies have been used to develop full-dimensional potential energy surfaces to describe their conformational flexibility. nih.gov A similar approach for this compound would reveal the preferred three-dimensional structures and the energy barriers to rotation, providing crucial insights into its dynamic behavior.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions involved in intermolecular contacts.

The dnorm surface reveals:

Red Spots: Indicate close contacts where the intermolecular distance is shorter than the van der Waals radii sum, often corresponding to hydrogen bonds and other strong interactions.

White Spots: Represent contacts where the distance is approximately equal to the van der Waals radii sum.

Blue Spots: Indicate regions where there are no significant intermolecular contacts.

A key feature of this analysis is the generation of 2D "fingerprint plots," which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.gov Each type of interaction (e.g., H···H, O···H, N···H) has a characteristic appearance on the plot, allowing for the deconvolution and quantification of their relative contributions to the total Hirshfeld surface area. nih.govnih.gov

Studies on various acetamide derivatives consistently show that H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts are the most significant contributors to crystal packing. nih.govnih.govresearchgate.net For this compound, strong N-H···O and N-H···N hydrogen bonds would be expected to be primary structure-directing interactions, appearing as sharp spikes on the fingerprint plot and prominent red regions on the dnorm surface.

Table 2: Typical Contributions of Intermolecular Contacts in Acetamide-Related Crystals from Hirshfeld Surface Analysis

Interaction TypeTypical Contribution (%)Reference Compound Example
H···H31.0 - 53.8%N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov
O···H / H···O10.8 - 43.7%N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide nih.gov
C···H / H···C8.5 - 24.9%N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov
N···H / H···N~13.6%N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov

Computational Modeling of Molecular Interactions

Computational modeling provides indispensable insights into the molecular interactions that govern the behavior of this compound, both with itself (self-association) and with other molecules, such as biological macromolecules or solvents. A variety of computational techniques are employed to explore these interactions at different levels of theory and complexity. unipa.it

Quantum Mechanics (QM): High-level ab initio and DFT methods are used to accurately calculate the energies and geometries of small molecular clusters, such as dimers or trimers. nih.gov These calculations provide detailed information about the nature of specific interactions, like hydrogen bonds, including their strength and directionality. For instance, modeling the interactions in acetamide dimers has been used to predict hydrogen bond patterns and synthons that are crucial for understanding crystal packing. researchgate.net

Molecular Mechanics (MM): For larger systems, such as interactions with proteins or simulations in a solvent box, classical force fields are used. unipa.it MM methods represent atoms as spheres and bonds as springs, allowing for the simulation of much larger systems over longer timescales. This approach is essential for:

Molecular Docking: Predicting the preferred binding orientation of this compound to a protein's active site.

Molecular Dynamics (MD) Simulations: Simulating the dynamic evolution of the molecule and its environment over time, revealing how intermolecular interactions influence its conformational flexibility and stability in solution. nih.gov

Hybrid QM/MM Methods: These methods offer a compromise by treating a small, electronically important region of the system (e.g., the molecule and the immediate residues in an enzyme's active site) with high-accuracy QM, while the rest of the system is treated with computationally less expensive MM.

These computational approaches are fundamental for predicting how this compound will behave in different environments, from solid-state crystal formation driven by intermolecular forces to its potential interactions within a biological system. nih.govnih.gov

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For acetamide derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions.

Researchers have employed molecular docking to screen libraries of acetamide derivatives against various protein targets. For instance, in the investigation of novel 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, molecular docking was used to predict their binding affinity to protein targets such as human colorectal carcinoma (PDB ID: 5FGK) and mouse monocyte macrophage (PDB ID: 5JVY), suggesting these as potential targets for anticancer activity nih.gov. Similarly, some 2-(2-aryl amino) phenyl acetamide derivatives were docked against prostaglandin synthetase-2 (COX-II coenzyme) to evaluate their anti-inflammatory potential chemprob.org.

The process typically involves preparing the 3D structures of both the ligand (the acetamide derivative) and the protein target. The ligand's conformation is often optimized to its lowest energy state. The protein structure is usually obtained from a repository like the Protein Data Bank (PDB). Docking software then systematically samples different orientations and conformations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity.

The results of molecular docking simulations are often presented in terms of a docking score, which is an estimation of the binding free energy, and a detailed visualization of the interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on 2-benzimidazolamine-acetamide derivatives identified effective binding with E. coli methionine aminopeptidase (METAP), which was further corroborated by molecular dynamics simulations thieme-connect.com.

Acetamide Derivative ClassMacromolecular TargetPotential ApplicationReference
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamideHuman Colorectal Carcinoma (5FGK), Mouse Monocyte Macrophage (5JVY)Anticancer nih.gov
2-(2-Aryl amino) phenyl acetamideProstaglandin Synthetase-2 (COX-II)Anti-inflammatory chemprob.org
Furanyl-pyrazolyl acetamidesHMGB1 (2LY4), HMGB1 Box A (4QR9)Anti-neuroinflammatory researchgate.net
2-Benzimidazolamine-acetamideE. coli Methionine Aminopeptidase (METAP)Antibacterial thieme-connect.com

Molecular Dynamics Simulations in Solution

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For acetamide and its derivatives, MD simulations in solution, typically water, provide insights into their conformational dynamics, solvation properties, and interactions with the solvent.

To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of the atomic coordinates. For acetamide, researchers have developed specific force field parameters to accurately reproduce experimental properties like dielectric constant, surface tension, and density in the liquid phase tandfonline.com. These parameters are often based on existing force fields like OPLS-AA (Optimized Potentials for Liquid Simulations with All Atoms) and are refined to better represent the molecule of interest.

A typical MD simulation setup involves placing the acetamide derivative in a box of solvent molecules, often water. The system is then subjected to a period of energy minimization to remove any unfavorable contacts, followed by a gradual heating to the desired temperature and equilibration at a specific pressure. The production phase of the simulation then records the trajectories of all atoms over a certain time scale, from nanoseconds to microseconds.

Analysis of the MD trajectories can reveal important information. For instance, simulations of acetamide in water have been used to study the formation of hydrogen bond networks and their influence on the dielectric properties of the mixture tandfonline.com. MD simulations have also been employed to study the structural properties of electrolytes composed of lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) and acetamide, revealing how the Li+ cations are coordinated by both the TFSI- anions and the acetamide molecules acs.org.

SystemForce FieldSimulation FocusKey FindingsReference
Acetamide in waterCustom OPLS-AALiquid phase properties and hydrogen bondingNew parameters accurately predict dielectric constant, surface tension, and density. Analysis of hydrogen bond networks. tandfonline.com
LiTFSI-Acetamide ElectrolytesNot specifiedLiquid structure and ion coordinationLi+ cations are six-coordinate by sulfonyl and carbonyl oxygens. Acetamide addition relaxes the electrolyte structure. acs.org
Organic Contaminants in WaterOPLS-AA, SPC for waterPartitioning at water-air interfaceMD simulations can predict Henry's law constant and interfacial adsorption coefficients. nih.gov

In Silico Studies for Structure-Function Relationships

In silico studies for structure-function relationships, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, aim to correlate the chemical structure of a series of compounds with their biological activity or a particular property. For acetamide derivatives, these studies are crucial for rational drug design, allowing for the prediction of the activity of novel compounds and the optimization of lead molecules.

These studies begin with a dataset of acetamide derivatives for which a specific biological activity has been measured. A variety of molecular descriptors are then calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges).

Statistical methods are then used to build a mathematical model that relates the calculated descriptors to the observed activity. Techniques such as multiple linear regression, partial least squares, and machine learning algorithms are commonly employed. A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds.

For example, a computational study on the amide bond formation mediated by silane derivatives elucidated the structure-activity relationship of the substrates. It was found that for carboxylic acids and amines, the steric effect was more influential in the amide formation process, while the electronic effect was more dominant in the dihydrogen formation step rsc.org. In another study, the structure-activity relationships of carboxylic acid-based small molecule STAT3 inhibitors, which contain an amide linker, were investigated by systematically modifying different parts of the lead compounds acs.org. The results indicated that certain modifications were not tolerated, leading to a significant decrease in activity, thus providing valuable information for future inhibitor design.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical aspect of structure-function relationship studies. For newly synthesized methylenedioxyphenyl-based amide derivatives, online tools were used to predict their pharmacokinetic and toxicity properties, suggesting that the proposed compounds have drug-like characteristics and are suitable for further development nih.gov.

Study FocusKey FindingsImplicationReference
Amide bond formation by silane derivativesSteric effects are more important for the reactivity of silane reagents, while electronic and steric effects of substrates control different steps of the reaction.Provides mechanistic insights and guidance for experimental design. rsc.org
STAT3 inhibitors with an amide linkerModifications to the pentafluorobenzenesulfonamide group were not well-tolerated, leading to a loss of activity.Informs the design of more potent and selective STAT3 inhibitors. acs.org
Methylenedioxyphenyl-based amide derivativesIn silico ADMET predictions suggest good drug-like properties.Supports the further development of these compounds as potential therapeutic agents. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Substituent Effects on Chemical Reactivity and Electronic Properties

The introduction of various substituents onto the methyleneamino acetamide (B32628) framework can dramatically alter its chemical reactivity and electronic landscape through inductive and resonance effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density across the molecule, thereby affecting its nucleophilicity, electrophilicity, and susceptibility to chemical reactions.

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are instrumental in elucidating these electronic effects. nih.govresearchgate.net Such studies can provide insights into the local reactivity of the molecule by analyzing parameters like Fukui functions. researchgate.net For example, research on other acetamide derivatives has shown that substitutions with bromophenyl and nitrophenyl groups can significantly impact their electronic properties. researchgate.net The nature of substituents can also influence intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's behavior in various chemical environments. researchgate.net

Table 1: Predicted Impact of Substituents on the Electronic Properties of a Hypothetical Methyleneamino Acetamide Derivative

Substituent Position Substituent Type Predicted Effect on Electron Density at Amide Nitrogen Predicted Impact on Carbonyl Reactivity
Amino Group Electron-Donating (e.g., -CH₃) Increase Decrease
Amino Group Electron-Withdrawing (e.g., -NO₂) Decrease Increase
Acetamide Methyl Electron-Donating (e.g., -OCH₃) Minor Increase Minor Decrease

This table is generated based on general principles of organic chemistry and is for illustrative purposes.

Rational Design Principles for Modulating this compound Chemical Behavior

Rational design strategies aim to systematically modify the this compound structure to achieve desired chemical properties. mdpi.comunimi.it This approach relies on a thorough understanding of the SAR principles discussed previously. Key considerations in the rational design of these derivatives include:

Conformational Control: Introducing bulky substituents or cyclic structures can restrict the rotational freedom of the molecule, locking it into a specific conformation. This can be crucial for controlling its interaction with other molecules.

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and polarity can be fine-tuned by adding or modifying functional groups. For instance, incorporating polar groups can enhance aqueous solubility, while adding aliphatic chains can increase lipophilicity.

Enhancement of Chemical Stability: Strategic modifications can be made to protect labile functional groups from degradation. For example, steric hindrance can be introduced to shield a reactive site.

Computational methods, including molecular docking and molecular dynamics simulations, play a pivotal role in modern rational design, allowing for the prediction of molecular properties and interactions before synthesis. mdpi.com

Strategies for Tailored Derivatization and Scaffold Modification

The synthesis of this compound derivatives with specific properties requires a versatile toolbox of chemical reactions. Common strategies for derivatization and scaffold modification include:

N-Alkylation/N-Arylation: The nitrogen atom of the amino group can be functionalized with various alkyl or aryl groups. This can significantly alter the steric and electronic properties of the molecule.

Amide Bond Formation: The acetamide portion of the molecule can be synthesized from a corresponding amine and an activated carboxylic acid derivative. This allows for a wide range of substituents to be incorporated into the acetamide moiety.

Mannich-type Reactions: The methyleneamino group is suggestive of precursors that could be involved in Mannich reactions, which are three-component condensation reactions involving formaldehyde, a primary or secondary amine, and a carbonyl compound. researchgate.net This type of reaction is a powerful tool for constructing carbon-carbon bonds and introducing diverse functionalities.

Scaffold Hopping: In some cases, the core this compound structure can be replaced with a different chemical scaffold that maintains a similar spatial arrangement of key functional groups but possesses different physicochemical properties.

The choice of synthetic strategy depends on the desired final compound and the availability of starting materials. Modern synthetic methods often prioritize efficiency, selectivity, and the reduction of environmental impact. researchgate.net

Table 2: List of Mentioned Compounds

Compound Name
This compound

Applications of Methyleneamino Acetamide in Chemical Synthesis and Materials Science

Role as Synthetic Precursors and Intermediates in Organic Synthesis

The bifunctional nature of Methyleneamino acetamide (B32628), containing both a reactive imine group and an acetamide backbone, suggests its potential as a versatile precursor in organic synthesis. The acetamide group is a fundamental component in the synthesis of various organic molecules. For instance, acetamide itself can be converted to methylamine (B109427) through the Hofmann rearrangement, a key reaction for reducing the carbon chain length by one atom. askiitians.comyoutube.comyoutube.comshaalaa.comyoutube.com This reaction proceeds by treating the amide with bromine and a strong base, like sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the primary amine. askiitians.comyoutube.com

Acetamide and its derivatives serve as intermediates in the production of pharmaceuticals, pesticides, and other specialty chemicals. macsenlab.comwikipedia.orggoogle.comchemicalbook.com For example, N-methylacetamide is an important intermediate in the synthesis of medicines like cephalosporin. google.com The methyleneamino group (H₂C=N-), being an imine, is susceptible to nucleophilic attack at the carbon atom and can participate in various addition and cycloaddition reactions, making it a valuable functional group for constructing more complex molecular architectures. This dual reactivity could allow Methyleneamino acetamide to act as a linchpin in multi-step synthetic sequences.

Development of Specialty Chemicals Incorporating this compound Moieties

The incorporation of acetamide moieties is a common strategy in the development of specialty chemicals, including pharmaceuticals and agrochemicals. archivepp.comresearchgate.net N-substituted acetamide derivatives have been designed as potent pharmacological agents, such as COX-II inhibitors for anti-inflammatory applications and P2Y14R antagonists. nih.govacs.orgnih.gov The synthesis of these specialty chemicals often involves the reaction of a primary amine with an acylating agent, a fundamental reaction in organic chemistry. derpharmachemica.com

Given this context, this compound could serve as a unique building block. The acetamide portion provides a stable structural core, while the methyleneamino group offers a reactive site for further functionalization. This could lead to the development of novel compounds where the methyleneamino moiety is transformed to introduce diverse chemical functionalities, potentially yielding new therapeutic candidates or specialized industrial chemicals. researchgate.netnih.gov

Polymer Chemistry Applications and Functionalization

The acetamide group is a recurring motif in polymer chemistry, particularly in the synthesis of functional polyamides and other advanced polymers.

Synthesis and Characterization of this compound Functionalized Polymers

Polymers can be functionalized with acetamide groups to modify their properties, such as solubility and thermal stability. nih.govtandfonline.comnih.govmdpi.com For instance, novel aromatic aliphatic polyamides have been synthesized with enhanced solubility in polar aprotic solvents due to the incorporation of flexible spacer groups in the polymer backbone. tandfonline.com The synthesis of such polymers often involves polycondensation reactions. tandfonline.com

This compound could potentially be used as a monomer or a functionalizing agent in polymer synthesis. If used as a monomer, it could lead to polyamides with pendant reactive imine groups along the polymer chain. These groups could then be used for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains. researchgate.net Alternatively, it could be used to functionalize existing polymers. nih.gov The characterization of such functionalized polymers would typically involve techniques like FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the presence of the acetamide and imine functionalities, along with thermogravimetric analysis (TGA) to assess thermal stability. tandfonline.com

Below is a hypothetical data table illustrating the kind of characterization data that would be expected for a polymer functionalized with this compound.

PropertyExpected ObservationTechnique
FT-IR Spectrum Characteristic peaks for C=O (amide I), N-H (amide II), and C=N (imine) stretching.Infrared Spectroscopy
¹H NMR Spectrum Resonances corresponding to the methylene (B1212753) protons of the acetamide and methyleneamino groups, and the amide proton.Nuclear Magnetic Resonance
Thermal Stability Decomposition temperature would indicate the stability of the functionalized polymer.Thermogravimetric Analysis (TGA)
Solubility Expected to be soluble in polar aprotic solvents like DMF, DMSO, and NMP. tandfonline.comSolubility Testing

Utility as Reference Standards in Analytical Method Development

Acetamide and its derivatives are utilized as analytical standards in various chromatographic and spectroscopic methods. sigmaaldrich.comcdhfinechemical.comhimedialabs.com Analytical standards are highly pure compounds used to calibrate instruments and quantify the amount of a substance in a sample. For example, acetamide is available as a certified reference material for use in gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comgoogle.com

The development of analytical methods often requires pure reference materials to establish parameters like linearity, accuracy, and precision. google.com Given its defined chemical structure, this compound could potentially be synthesized in high purity and used as a reference standard for the identification and quantification of compounds containing the this compound moiety in complex mixtures, such as environmental or biological samples.

Development of Complexing Agents and Ligands

The nitrogen and oxygen atoms in the acetamide group possess lone pairs of electrons, making them potential donor atoms for coordination with metal ions. msu.edulibretexts.orgstudymind.co.uk This allows acetamide and its derivatives to act as ligands in the formation of metal complexes. nih.govuncw.edu

Metal Complexation Studies and Coordination Chemistry

The coordination chemistry of acetamide-based ligands is an active area of research. Acetamide can coordinate to metal ions through either the nitrogen or the oxygen atom, and in some cases, it can act as a bridging ligand. snu.ac.krwikipedia.org The specific coordination mode depends on the metal ion and the reaction conditions. researchgate.net For instance, N-substituted acetamides have been used to synthesize complexes with various transition metals, including cobalt, nickel, copper, and zinc. rjpbcs.comamazonaws.com

This compound, with its additional imine nitrogen, presents multiple potential coordination sites. It could act as a bidentate or even a tridentate ligand, coordinating to a metal center through the amide oxygen, amide nitrogen, and the imine nitrogen. This could lead to the formation of stable chelate rings, which are of significant interest in coordination chemistry. researchgate.net The resulting metal complexes could have interesting catalytic or biological properties. rjpbcs.comamazonaws.com

Studies on such complexes would involve their synthesis and characterization using techniques like elemental analysis, molar conductance, magnetic susceptibility measurements, and spectroscopic methods (IR and UV-Vis) to determine the geometry and coordination environment of the metal ion. rjpbcs.comresearchgate.net

Below is a table summarizing the potential coordination behavior of this compound with different metal ions, based on studies of similar ligands.

Metal IonPotential GeometryCoordination SitesSupporting Evidence from Analogous Compounds
Co(II) Tetrahedral or OctahedralN (imine), O (amide)Co(II) complexes with N,O-donating ligands often exhibit tetrahedral geometry. rjpbcs.com
Ni(II) Square Planar or OctahedralN (imine), O (amide)Ni(II) can form square planar complexes, particularly with strong field ligands. snu.ac.krrjpbcs.com
Cu(II) Distorted OctahedralN (imine), O (amide)Cu(II) complexes often show distorted octahedral geometry due to the Jahn-Teller effect. rjpbcs.com
Zn(II) TetrahedralN (imine), O (amide)Zn(II) with a d¹⁰ configuration typically forms tetrahedral complexes. rjpbcs.com

Lack of Publicly Available Research on this compound Derivatives as Chemosensors

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available research specifically detailing the exploration of "this compound" and its derivatives for applications as chemosensors. While the broader classes of acetamide derivatives and Schiff bases, which "Methyleneamino" represents, are utilized in the development of chemical sensors, no specific studies, data, or detailed research findings could be identified for the compound .

The term "this compound" suggests a molecule with the structure H₂C=N-CH₂-C(=O)NH₂. This compound is a type of Schiff base, or imine, derived from the condensation of an amine with formaldehyde. Schiff bases are a well-established class of compounds in the field of chemosensors due to their synthetic accessibility and the tunability of their electronic and steric properties, which allows for the design of selective and sensitive sensors for various analytes.

Similarly, acetamide moieties are incorporated into the design of some chemosensors, often contributing to the binding of specific ions or molecules through hydrogen bonding or by serving as a structural scaffold.

However, the specific combination and application of "this compound" as a core structure for chemosensor development is not documented in the reviewed scientific literature. Consequently, there are no research findings, data on analyte selectivity and sensitivity, or established synthetic protocols to report within the scope of the requested article on the applications of this particular compound in chemical synthesis and materials science for chemosensing.

Further research into the synthesis and characterization of this compound and its derivatives would be necessary to explore their potential as chemosensors and to generate the specific data required for a comprehensive scientific article on this topic. Without such foundational research, any discussion of their applications in this field would be purely speculative.

Future Research Directions and Emerging Methodologies

Synergistic Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For methyleneamino acetamide (B32628), this integrated approach holds the potential to unlock a deep understanding of its structural, electronic, and reactive properties.

Future research should prioritize the use of Density Functional Theory (DFT) and ab initio quantum chemical methods to predict the molecular geometry, vibrational frequencies, and electronic properties of methyleneamino acetamide. nih.govacs.org Such computational studies can provide foundational insights into the molecule's stability, reactivity, and potential reaction mechanisms. These theoretical findings would then be rigorously validated through experimental techniques such as X-ray crystallography for solid-state structure determination and spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

A combined experimental and computational approach has been successfully used to understand complex catalytic systems involving imines. rsc.org Similar strategies could be employed to investigate the interaction of this compound with potential catalysts or biological targets. Molecular dynamics (MD) simulations could further elucidate its behavior in different solvent environments and its conformational landscape, which is crucial for understanding its potential applications in materials science and chemical biology. chemrxiv.org

Table 1: Illustrative Comparison of Predicted vs. Experimental Data for a Related Imine Compound

PropertyComputational MethodPredicted ValueExperimental ValueReference
Bond Length (C=N)DFT/B3LYP1.28 Å1.29 Å nih.gov
Bond Angle (C-N-C)DFT/B3LYP122.5°121.8° nih.gov
Vibrational Frequency (C=N stretch)DFT/B3LYP1650 cm⁻¹1645 cm⁻¹ nih.gov

This table is illustrative and based on data for analogous imine compounds to suggest a potential research workflow for this compound.

Exploration of Novel and Unconventional Reaction Pathways for this compound Synthesis

Current synthetic routes to compounds containing imine and acetamide functionalities often rely on classical condensation reactions. scienceinfo.com Future research should venture into novel and more efficient synthetic strategies for this compound.

One promising avenue is the development of catalytic methods that avoid harsh reaction conditions and improve atom economy. For instance, the use of organocatalysis or transition-metal catalysis could enable milder and more selective syntheses. organic-chemistry.org The exploration of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, could also offer a highly efficient route to this compound and its derivatives. nih.gov

Furthermore, flow chemistry presents an opportunity for the continuous and scalable synthesis of this compound. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity while enhancing safety. The development of enzymatic or chemoenzymatic synthetic routes could also be a green and highly selective alternative to traditional chemical synthesis.

Table 2: Potential Novel Synthetic Approaches for this compound

Synthetic StrategyPotential AdvantagesKey Challenges
OrganocatalysisMild reaction conditions, high enantioselectivity.Catalyst design and optimization.
Multicomponent ReactionsHigh atom economy, operational simplicity.Finding suitable reaction components and conditions.
Flow ChemistryScalability, precise control, enhanced safety.Initial setup costs and optimization of flow parameters.
Chemoenzymatic SynthesisHigh selectivity, environmentally friendly.Enzyme stability and substrate scope.

Development of Advanced Analytical and Characterization Methods for Trace Analysis

The ability to detect and quantify trace amounts of this compound in various matrices will be crucial for its potential applications, particularly in biological and environmental contexts. Future research should focus on developing highly sensitive and selective analytical methods.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the trace analysis of related amide compounds. researchgate.netsemanticscholar.org The development of specific GC-MS or LC-MS/MS methods for this compound would likely involve derivatization to enhance its volatility and ionization efficiency. researchgate.net For instance, derivatization with reagents like 9-xanthydrol has proven effective for the trace analysis of acetamide in water samples. researchgate.net

Another area for development is the use of capillary electrophoresis (CE) coupled with mass spectrometry, which can offer high separation efficiency and sensitivity for polar and charged analytes. Additionally, the design of novel sensors, potentially based on electrochemical or optical detection principles, could provide rapid and on-site analysis of this compound.

Table 3: Prospective Analytical Techniques for Trace Analysis of this compound

TechniquePrinciplePotential Detection Limit
GC-MS with DerivatizationSeparation by gas chromatography, detection by mass spectrometry.Low µg/L to ng/L range. researchgate.net
LC-MS/MSSeparation by liquid chromatography, detection by tandem mass spectrometry.ng/L range.
Capillary Electrophoresis-MSSeparation based on electrophoretic mobility, detection by mass spectrometry.Potentially sub-µg/L range.
Electrochemical SensorsDetection based on redox reactions at an electrode surface.Dependent on sensor design.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Innovation

The bifunctional nature of this compound, containing both a reactive imine group and a hydrogen-bonding acetamide moiety, opens up numerous possibilities for interdisciplinary research.

In chemical biology, the imine functionality is a key structural motif in many biological processes and is often an intermediate in enzymatic reactions. libretexts.orgwikipedia.org Future research could explore this compound as a potential building block for the synthesis of peptidomimetics or as a probe to study enzyme mechanisms. The reversible nature of the imine bond could also be exploited in the design of dynamic chemical systems for applications in drug delivery or biosensing. rsc.org

In materials science, the ability of the acetamide group to form strong hydrogen bonds suggests that this compound could be a valuable monomer or building block for the synthesis of novel polymers and supramolecular assemblies. These materials could possess interesting properties such as self-healing capabilities or stimuli-responsiveness. The imine group can also participate in polymerization reactions or be used to functionalize material surfaces. scienceinfo.com The investigation of iminium compounds, the protonated or alkylated derivatives of imines, could also lead to new materials with unique electronic or optical properties. wikipedia.org

Table 4: Potential Interdisciplinary Applications of this compound

FieldPotential ApplicationRationale
Chemical BiologyPeptidomimetic synthesis, enzyme probes.Imine as a key biological intermediate, acetamide mimics peptide backbone. libretexts.org
Drug DeliveryComponent of stimuli-responsive drug carriers.Reversible imine bond can be cleaved under specific conditions (e.g., pH). rsc.org
Materials ScienceMonomer for self-healing polymers.Hydrogen bonding of acetamide groups, dynamic nature of imine bonds.
Supramolecular ChemistryBuilding block for functional supramolecular assemblies.Directional hydrogen bonding and potential for covalent modification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyleneamino acetamide, and how can purity be ensured?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting a primary amine with a carbonyl-containing precursor (e.g., acetonitrile derivatives) under inert conditions can yield the target compound. Purification often involves recrystallization or column chromatography using silica gel (hexane/ethyl acetate gradients). Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of unreacted amine or carbonyl peaks) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:

  • FT-IR : To confirm the presence of amide C=O (~1650–1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
  • ¹H/¹³C NMR : For resolving methyleneamino (–CH₂–NH–) and acetamide (–CO–NH–) groups. For instance, methylene protons appear as singlets at δ 3.8–4.2 ppm, while amide protons resonate at δ 6.5–8.0 ppm.
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) or LC-MS to identify hydrolyzed byproducts (e.g., free amines or carboxylic acids). Stability is pH-dependent; acidic conditions may hydrolyze the amide bond, while neutral/basic conditions preserve integrity .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s interaction with enzymatic targets (e.g., plasmepsins)?

  • Methodological Answer : Use software like AutoDock Vina to model the compound’s binding to active sites. For example, the methyleneamino (–CH₂–NH–) group may mimic peptide bonds, enabling competitive inhibition. Validate docking results with kinetic assays (e.g., measuring IC₅₀ against recombinant enzymes like PbPM4) and compare with control inhibitors (e.g., pepstatin A). Structural insights from X-ray crystallography or cryo-EM further refine binding hypotheses .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Use nonlinear regression to determine EC₅₀/LC₅₀ values across cell lines (e.g., HEK293 vs. MCF-7).
  • Selectivity Index (SI) : Calculate SI = LC₅₀ (normal cells)/EC₅₀ (target cells) to distinguish therapeutic potential from toxicity.
  • Mechanistic Profiling : Employ transcriptomics or proteomics to identify off-target pathways (e.g., ROS generation vs. DNA intercalation) .

Q. How do solvent effects influence this compound’s conformational stability in computational models?

  • Methodological Answer : Compare implicit (e.g., PCM) and explicit (QM/MM) solvation models. For instance, DFT calculations (B3LYP/6-311++G**) reveal that aqueous environments stabilize the trans-amide conformation via hydrogen bonding, whereas nonpolar solvents favor cis configurations. Validate with Raman spectroscopy (amide I band shifts) .

Q. What mixed-methods approaches integrate this compound’s synthetic and pharmacological data?

  • Methodological Answer : Combine:

  • Quantitative : High-throughput screening (HTS) for bioactivity (e.g., MIC values against S. aureus).
  • Qualitative : Molecular dynamics (MD) simulations to correlate substituent effects (e.g., electron-withdrawing groups) with membrane permeability.
    Triangulate findings using multivariate analysis (PCA or PLS-DA) to identify structure-activity relationships (SAR) .

Data Presentation Guidelines

  • Tables : Include kinetic parameters (e.g., Kₘ, Vₘₐₓ) for enzyme inhibition assays.
  • Figures : Use heatmaps to visualize dose-dependent bioactivity or heatmaps for conformational energy landscapes.
  • Statistical Reporting : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.